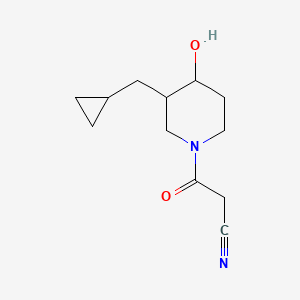
3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
Descripción general
Descripción
The compound “3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile” appears to contain a cyclopropyl group, a piperidine ring, and a nitrile group . Cyclopropyl is a three-membered ring, and piperidine is a six-membered ring with one nitrogen atom. The nitrile group consists of a carbon triple-bonded to a nitrogen.
Molecular Structure Analysis
The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule. The piperidine ring is a six-membered ring with one nitrogen atom, which can participate in hydrogen bonding. The nitrile group is polar and can also participate in various interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some reactivity based on the functional groups present. The cyclopropyl group, due to its ring strain, can undergo ring-opening reactions. The piperidine nitrogen can act as a base or a nucleophile. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a polar nitrile group and a potentially basic nitrogen in the piperidine ring could impact its solubility, boiling point, melting point, and other properties .Aplicaciones Científicas De Investigación
Oxidative Cyclizations and Synthesis of Heterocyclic Compounds
One study outlines the use of manganese(III) acetate for oxidative cyclizations of 3-oxopropanenitriles, leading to the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This process yields products with significant yields, demonstrating the utility of 3-oxopropanenitriles in synthesizing complex heterocyclic structures (Yılmaz et al., 2005).
Biocatalytic Approaches for Synthesis
Another research effort details an enantioselective biocatalytic method for synthesizing 5-hydroxypiperidin-2-one derivatives, demonstrating an efficient route to potentially biologically active compounds through reductive amination of nitriles. This highlights the versatility of certain hydroxypiperidines as building blocks for complex molecules (Vink et al., 2003).
Crystal Structure Analysis
Research on the crystal structure of hydroxypiperidine derivatives provides insight into molecular configurations and intermolecular interactions. One study examines the crystal structure of a hydroxypiperidine derivative, illustrating the arrangement of piperidine rings and their interactions, contributing to understanding the physical characteristics of such compounds (Revathi et al., 2015).
Aerobic Oxidation of Alcohols
A study on the catalytic potential of 3-oxo-ABNO for the aerobic oxidation of alcohols under metal-free conditions showcases an efficient method for converting alcohols to aldehydes or ketones. This highlights the application of specific nitroxyl radicals in green chemistry and sustainable processes (Karimi et al., 2014).
Tandem Cyclization Techniques
The base-promoted tandem cyclization for creating polyfunctional 2-hydroxy-2,3-dihydrofurans from specific nitriles demonstrates innovative synthetic pathways to complex molecules, emphasizing the versatility of 3-oxopropanenitriles in organic synthesis (Cai et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of 3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile are currently unknown
Action Environment
The action of 3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile can be influenced by various environmental factors . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like diet and lifestyle. These factors could affect the compound’s stability, efficacy, and the body’s response to the compound.
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-5-3-12(16)14-6-4-11(15)10(8-14)7-9-1-2-9/h9-11,15H,1-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLXVWMYTIWKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CN(CCC2O)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479086.png)


![5-(2-aminoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479091.png)
![3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1479092.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1479093.png)
![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479098.png)
![5-(3-aminopropyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479099.png)
![2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479100.png)

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine](/img/structure/B1479105.png)
![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)
![3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479108.png)
